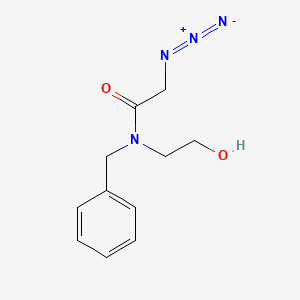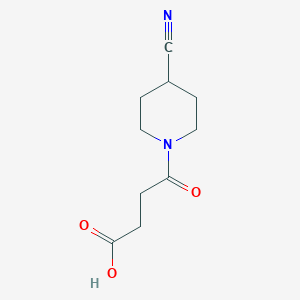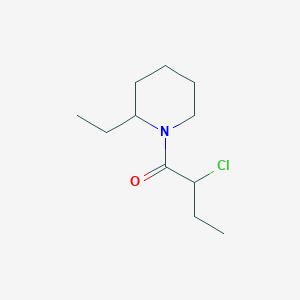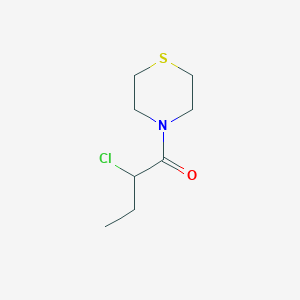
2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one, also known as 2-chloro-1,4-diazepane-1-butanone, is an organic compound with a molecular formula of C7H11ClO. It is a colorless liquid with a low boiling point of only 76°C. This compound is of interest to scientists due to its potential applications in the field of medicinal chemistry and drug design.
Mechanism Of Action
The exact mechanism of action of 2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the regulation of neurotransmitters in the brain. It is thought to act as a competitive inhibitor of acetylcholinesterase, monoamine oxidase, and glutathione S-transferase. This means that it binds to the active sites of these enzymes, preventing them from performing their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one are not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the regulation of neurotransmitters in the brain. This could potentially result in an increase in the levels of certain neurotransmitters, such as acetylcholine and serotonin, which could lead to a variety of effects, including improved mood and cognitive performance.
Advantages And Limitations For Lab Experiments
The main advantage of using 2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one in laboratory experiments is its low boiling point, which makes it easier to handle and store. Additionally, its low toxicity makes it suitable for use in a variety of laboratory settings. However, it is important to note that this compound is not approved for human consumption, and therefore should not be used in any experiments involving humans.
Future Directions
There are a number of potential future directions for research involving 2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one. One area of research that could be explored is the development of new and improved synthesis methods for this compound. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential use in the treatment of neurological disorders. Finally, further research could be done to investigate the potential toxicological effects of this compound, as well as its potential interactions with other drugs.
Scientific Research Applications
2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one has a number of potential applications in the field of medicinal chemistry and drug design. It has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It has also been studied as a potential inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Additionally, it has been studied as a potential inhibitor of the enzyme glutathione S-transferase, which is involved in the detoxification of xenobiotic compounds.
properties
IUPAC Name |
2-chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O/c1-3-9(11)10(14)13-6-4-5-12(2)7-8-13/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBWYZGIULCBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCN(CC1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-methyl-1,4-diazepan-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(8-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-ol](/img/structure/B1478981.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-amine](/img/structure/B1478983.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butanoic acid](/img/structure/B1478984.png)
![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propanoic acid](/img/structure/B1478986.png)
![5-(3-chloropyrazin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478987.png)
![5-(2-azidoacetyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478988.png)

![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B1478994.png)
![1-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478995.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B1478998.png)
![2-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-amine](/img/structure/B1478999.png)